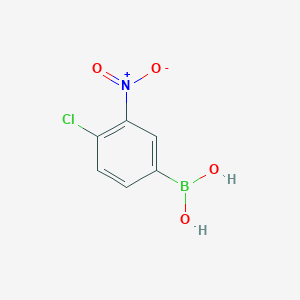

4-Chloro-3-nitrophenylboronic acid

Description

Historical Context and Evolution of Boronic Acid Chemistry

The journey of boronic acids began in 1860 when Edward Frankland first synthesized and isolated ethylboronic acid. wikipedia.orgnih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids, particularly arylboronic acids, into the limelight of organic synthesis. nih.gov This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, revolutionized the way chemists could construct biaryl systems and other complex architectures. wisdomlib.orgnih.gov The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

Significance of Arylboronic Acids as Synthetic Intermediates

Arylboronic acids are prized for their role as key intermediates in a multitude of organic transformations. nih.gov Beyond the celebrated Suzuki-Miyaura coupling, they participate in other important reactions such as the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and various other cross-coupling reactions. wikipedia.orgchem-soc.si Their ability to be readily prepared, purified, and handled, often being stable to air and moisture, adds to their practical appeal in both academic and industrial research. nih.govchem-soc.si

Overview of Substituted Arylboronic Acids in Research

The true versatility of arylboronic acids lies in the ability to modify their aryl ring with various substituents. These substituents can dramatically influence the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and enabling the synthesis of a diverse range of target compounds. acs.org For instance, electron-withdrawing or electron-donating groups on the aromatic ring can affect the efficiency of cross-coupling reactions. chem-soc.si This has led to the development of a vast library of substituted arylboronic acids, each offering unique synthetic possibilities.

Defining the Research Niche of 4-Chloro-3-nitrophenylboronic Acid

Within this extensive family, this compound has emerged as a valuable and specialized reagent. Its unique substitution pattern, featuring both a chloro and a nitro group on the phenyl ring, imparts specific reactivity that is highly sought after in certain synthetic applications. These electron-withdrawing groups make the boronic acid a key component in the synthesis of various pharmaceutical and biologically active compounds. chemimpex.com It is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules. chemimpex.com

Structure

2D Structure

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCCRPUZTXKDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407462 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151169-67-4 | |

| Record name | 4-Chloro-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-3-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Nitrophenylboronic Acid

Conventional Synthetic Routes

Grignard Reagent-Mediated Boronation of Halogenated Aromatics

One of the primary methods for preparing arylboronic acids involves the reaction of an organometallic compound, such as a Grignard reagent, with a borate ester. borates.today This approach is a cornerstone of organoboron chemistry.

The initial step in this sequence is the formation of a Grignard reagent. This involves the reaction of a halogenated aromatic compound, in this case, 4-chloro-3-nitrochlorobenzene, with magnesium metal. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), to yield the corresponding arylmagnesium halide. The presence of the nitro group can complicate this reaction, as it is susceptible to reduction by the Grignard reagent. Therefore, careful control of reaction conditions is crucial for success.

The newly formed Grignard reagent is then reacted with a trialkyl borate, most commonly trimethyl borate or tributyl borate. wikipedia.orgwipo.int This reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the borate ester. This step results in the formation of a boronate ester intermediate. wikipedia.org

The final step is the hydrolysis of the boronate ester to the desired boronic acid. wikipedia.org This is typically achieved by treating the reaction mixture with an aqueous acid. The hydrolysis cleaves the boron-oxygen bonds of the ester, replacing them with hydroxyl groups to yield the final 4-chloro-3-nitrophenylboronic acid product. organic-chemistry.org The product can then be isolated and purified using standard techniques such as recrystallization. chemicalbook.com

Table 1: Key Steps in Grignard Reagent-Mediated Boronation

| Step | Reactants | Product |

| 1. Grignard Formation | 4-chloro-3-nitrochlorobenzene, Magnesium | 4-chloro-3-nitrophenylmagnesium chloride |

| 2. Boronation | 4-chloro-3-nitrophenylmagnesium chloride, Trimethyl borate | Trimethyl 4-chloro-3-nitrophenylboronate |

| 3. Hydrolysis | Trimethyl 4-chloro-3-nitrophenylboronate, Acidic water | This compound |

Diazonium Salt Conversion Methodologies

An alternative and widely used method for the synthesis of arylboronic acids involves the conversion of an aromatic amine via a diazonium salt intermediate. researchgate.net This method is particularly useful for introducing a boronic acid group onto an aromatic ring that already contains other functional groups.

The starting material for this route is 4-chloro-3-nitroaniline. nih.gov The first step is diazotization, which is the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). orgsyn.orgnih.gov This reaction converts the amino group into a diazonium salt, specifically 4-chloro-3-nitrophenyldiazonium chloride. These diazonium salts are often highly reactive and are typically used immediately in the next step without isolation. nih.gov

The subsequent reaction involves the treatment of the diazonium salt with a boron-containing reagent. While various reagents can be used, one common method is the reaction with boric acid in the presence of a suitable catalyst or by using a boronic acid precursor in a subsequent coupling reaction. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the introduction of the boronic acid moiety onto the aromatic ring.

Table 2: Key Steps in Diazonium Salt Conversion

| Step | Reactants | Intermediate/Product |

| 1. Diazotization | 4-chloro-3-nitroaniline, Sodium nitrite, Hydrochloric acid | 4-chloro-3-nitrophenyldiazonium chloride |

| 2. Borylation | 4-chloro-3-nitrophenyldiazonium chloride, Boron-containing reagent | This compound |

Multi-stage Sequences from Substituted Tolylboronic Acids.

Advanced and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. mdpi.comrsc.org Green chemistry principles, such as using safer solvents, reducing waste, and employing catalytic methods, are increasingly being applied to the synthesis of fine chemicals like this compound. mdpi.comgcande.org

Advanced approaches may focus on improving the efficiency and safety of established routes. For instance, flow chemistry can be used to handle potentially unstable intermediates or to improve reaction control and scalability. organic-chemistry.org

Green chemistry approaches to boronic acid synthesis could involve:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as heterogeneous metal catalysts, to minimize waste and improve atom economy. mdpi.commdpi.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical fluids, where feasible. mdpi.com The use of water as a solvent is advantageous due to its non-toxic and non-flammable nature. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.net

Alternative Reagents: Exploring safer alternatives to hazardous reagents. For example, the use of boronic acids themselves as radical precursors has been investigated as a potentially safer alternative to diazonium salts for certain functionalization reactions. rsc.org

These advanced and green methodologies aim to make the synthesis of this compound and other valuable chemical compounds more sustainable and economically viable. rsc.org

Catalytic Methods for Boron Introduction

The introduction of a boronic acid functional group onto an aromatic ring is a cornerstone of modern organic synthesis, with catalytic methods offering efficient and selective pathways. The synthesis of arylboronic acids and their derivatives often involves the use of transition metal catalysts. organic-chemistry.org

A prevalent method for creating a carbon-boron bond is the Miyaura borylation reaction. This reaction typically involves the palladium-catalyzed cross-coupling of a halide with a diboron (B99234) reagent. organic-chemistry.org For instance, the coupling of aryl halides or triflates with pinacolborane can be achieved using a catalyst system like PdCl2(dppf) in the presence of a tertiary amine base, which is crucial for the selective formation of the boron-carbon bond. organic-chemistry.org This method demonstrates tolerance to a variety of functional groups, including nitro groups, which is relevant for the synthesis of this compound. organic-chemistry.org

Rhodium catalysts also play a significant role in the borylation of aryl halides. Rhodium-catalyzed borylation can exhibit excellent selectivity for carbon-iodine bonds under mild conditions and shows broad functional group tolerance. organic-chemistry.org Furthermore, iridium-catalyzed borylation of arenes represents another important route. This can be followed by oxidative cleavage to yield the arylboronic acid. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool for the borylation of aryl halides. Using a photocatalyst such as fac-Ir(ppy)3, aryl halides can react with bis(pinacolato)diboron to form arylboronic esters in good yields. organic-chemistry.org

Beyond these, other catalytic systems have been explored. For example, palladium nanoparticles generated in polyethylene glycol (PEG) have been shown to effectively catalyze the reaction of bis(pinacolato)diboron with various aryl halides to produce arylboronates in high yields. researchgate.net

The following table summarizes some of the catalytic methods used for the introduction of boron:

| Catalyst System | Substrate | Reagent | Key Features |

| PdCl2(dppf)/Et3N | Aryl halides/triflates | Pinacolborane | High yields, tolerates various functional groups. organic-chemistry.org |

| Rhodium/Xantphos | Aryl cyanides | Diboron | Regioselective borylation via C-CN bond cleavage. organic-chemistry.org |

| fac-Ir(ppy)3 | Aryl halides | Bis(pinacolato)diboron | Visible-light photoredox catalysis. organic-chemistry.org |

| Iridium catalyst | Arenes | Bis(pinacolato)diboron | Followed by oxidative cleavage to yield arylboronic acids. organic-chemistry.org |

| Palladium Nanoparticles in PEG | Aryl halides | Bis(pinacolato)diboron | High yields, can be used in one-pot Suzuki-Miyaura coupling. researchgate.net |

Strategies for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of boronic acids. The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the reaction.

In palladium-catalyzed borylations, the combination of a specific palladium precursor with a suitable ligand, such as Sphos, and a hindered lipophilic base can lead to good yields in the synthesis of a wide range of boronic esters, even for heteroaryl derivatives. organic-chemistry.org The use of a tertiary amine as a base has been identified as crucial for the selective formation of the carbon-boron bond in certain palladium-catalyzed reactions. organic-chemistry.org

For challenging substrates, such as aryl chlorides, higher catalyst loadings may be necessary to generate the desired products. For example, cross-coupling of aryl chlorides to form ortho-substituted biphenyls might require a catalyst loading of 1 mol%. researchgate.net

The preparation of Grignard reagents from aryl bromides in the presence of lithium chloride, followed by electrophilic borylation, is a straightforward method that can produce various aryl boronic acids in excellent yields at low temperatures (0°C). organic-chemistry.org Similarly, ortho-lithiation directed by certain functional groups, followed by in-situ boration with triisopropylborate, is a highly efficient process for preparing ortho-substituted arylboronic esters. organic-chemistry.org

The choice of protecting groups can also be critical for selectivity. For instance, in the synthesis of indol-3-ylboronic acids, silicon-based protecting groups appear to facilitate selective lithium-halogen exchange at milder temperatures, leading to enhanced yields compared to other protecting groups. thieme-connect.com

The following table outlines some strategies for improving yield and selectivity:

| Strategy | Description | Benefit |

| Ligand and Base Selection | Using specific combinations of ligands (e.g., Sphos) and hindered bases with palladium catalysts. | Improved yields and applicability to a wider range of substrates. organic-chemistry.org |

| Catalyst Loading | Adjusting the amount of catalyst used. | Necessary for activating less reactive substrates like aryl chlorides. researchgate.net |

| Grignard Reagent Formation | Preparation of aryl Grignard reagents with LiCl followed by borylation. | Excellent yields under mild conditions. organic-chemistry.org |

| Directed ortho-Metalation | Using a directing group to achieve regioselective lithiation and subsequent borylation. | High efficiency and regioselectivity for ortho-substituted products. organic-chemistry.org |

| Protecting Group Strategy | Employing suitable protecting groups (e.g., silicon-based) on sensitive functional groups. | Enhanced selectivity and yields in metal-halogen exchange reactions. thieme-connect.com |

Environmentally Benign Synthetic Protocols

The development of "green" synthetic methods is a major focus in modern chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of boronic acids, this includes the use of greener solvents, catalyst systems, and reaction conditions.

One approach involves performing reactions in water, a benign solvent. Palladium catalysis under micellar conditions enables efficient borylation of aryl bromides in water, offering a more environmentally friendly alternative to traditional organic solvents. organic-chemistry.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. For example, the one-pot, three-component synthesis of certain boron heterocycles has been achieved in excellent yields using microwave irradiation in an ethanol (B145695)/water mixture. nih.gov

The use of environmentally benign catalysts is also a key aspect of green chemistry. nih.gov This can include solid acids like zeolites, clays, and ion-exchange resins, which can often be recovered and reused. nih.govresearchgate.net While not always directly applicable to borylation itself, the principles of using recoverable and less toxic catalysts are central to green synthesis.

A mild and highly efficient protocol for the synthesis of substituted phenols from arylboronic acids utilizes aqueous hydrogen peroxide as an oxidant in ethanol, representing a green alternative for downstream applications of boronic acids. rsc.org

The table below highlights some environmentally benign approaches:

| Protocol | Description | Environmental Benefit |

| Micellar Catalysis in Water | Performing palladium-catalyzed borylation of aryl bromides in an aqueous medium using surfactants. | Reduces reliance on volatile and often toxic organic solvents. organic-chemistry.org |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Shorter reaction times, often leading to higher yields and reduced energy consumption. nih.gov |

| One-Pot Procedures | Combining multiple reaction steps into a single process without intermediate purification. | Minimizes solvent use, waste generation, and improves process efficiency. researchgate.net |

| Use of Greener Reagents | Employing less hazardous reagents, such as aqueous hydrogen peroxide as an oxidant. | Reduces the toxicity profile of the overall synthetic route. rsc.org |

Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitrophenylboronic Acid

Role of Electrophilic and Nucleophilic Character

The reactivity of 4-chloro-3-nitrophenylboronic acid is profoundly influenced by the electronic properties of its substituents. Both the chlorine atom and the nitro group are electron-withdrawing, a characteristic that significantly alters the electron distribution within the aromatic ring and at the boronic acid moiety. libretexts.orgmsu.edu The nitro group, positioned meta to the boronic acid, exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-R effect). quora.com This combination strongly deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density. libretexts.orgquora.com

The chlorine atom, located ortho to the boronic acid group, also withdraws electron density via a strong inductive effect (-I). libretexts.org While halogens can technically donate electron density through resonance (+R effect) via their lone pairs, this effect is significantly weaker than their inductive withdrawal. libretexts.org The net result is that the chlorine atom also deactivates the aromatic ring. The cumulative effect of these two substituents makes the carbon atom attached to the boron (the ipso-carbon) highly electron-deficient. This electronic characteristic is crucial in dictating the compound's susceptibility to specific reaction pathways, particularly nucleophilic attack and protodeboronation. acs.orgresearchgate.net

Boronic acids are Lewis acids, capable of accepting a hydroxide ion from an aqueous medium to convert from a neutral, trigonal planar species (ArB(OH)₂) to an anionic, tetrahedral boronate species (ArB(OH)₃⁻). nih.govsemanticscholar.org The equilibrium of this reaction, and thus the acidity (pKa) of the boronic acid, is highly dependent on the substituents on the aryl ring. nih.gov

The potent electron-withdrawing nature of the chloro and nitro groups in this compound stabilizes the negative charge on the resulting tetrahedral boronate anion. semanticscholar.orgresearchgate.net This stabilization shifts the equilibrium towards the boronate form, making this compound a stronger Lewis acid (i.e., having a lower pKa value) compared to unsubstituted phenylboronic acid. nih.govnih.gov

The acidity has a direct and critical impact on reaction pathways. acs.org Many transformations, most notably the base-mediated protodeboronation, proceed preferentially or exclusively through the more reactive boronate anion. acs.org Consequently, for this compound, the reactive boronate species is formed at a lower pH than for less acidic arylboronic acids, making it more prone to decomposition under mildly basic or even neutral conditions. acs.orgnih.gov The enhanced acidity accelerates processes that rely on the formation of the boronate intermediate.

| Compound | Substituent(s) | pKa in Water | Effect on Acidity |

| Phenylboronic acid | -H | ~8.8 | Baseline |

| 4-Chlorophenylboronic acid | 4-Cl | ~8.1 | Increased acidity |

| 3-Nitrophenylboronic acid | 3-NO₂ | ~7.9 | Increased acidity |

| This compound | 4-Cl, 3-NO₂ | Estimated <7.9 | Significantly increased acidity |

Table 1: Comparison of pKa values for substituted phenylboronic acids. The presence of electron-withdrawing groups like chlorine and nitro lowers the pKa, increasing the acidity. The combined effect on this compound results in a substantially more acidic compound. Data is based on established trends and reported values for monosubstituted analogs. nih.govnih.govresearchgate.net

Transformations Involving the Boronic Acid Moiety

Arylboronic acids, particularly those bearing electron-deficient aromatic rings, are susceptible to decomposition in aqueous basic media. acs.org The primary degradative pathways are hydrolysis and protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom (Ar-B → Ar-H). nih.goved.ac.uk This process can be detrimental in synthetic applications like the Suzuki-Miyaura cross-coupling, which is typically conducted in basic media to facilitate transmetalation. acs.org For highly electron-deficient substrates such as this compound, protodeboronation can become a rapid and dominant competing reaction. acs.org Studies have shown that the half-lives of highly electron-deficient arylboronic acids under basic conditions can be exceptionally short, spanning from months to less than a millisecond. acs.org

The kinetics of base-catalyzed protodeboronation are intrinsically linked to pH because pH governs the speciation of the boronic acid. acs.orgnih.gov In acidic to neutral solution, the compound exists predominantly as the neutral boronic acid, ArB(OH)₂. As the pH increases past the pKa of the boronic acid, it is deprotonated to form the anionic trihydroxyboronate, ArB(OH)₃⁻. researchgate.netyoutube.com

Kinetic studies have demonstrated that the boronate anion is significantly more reactive towards protodeboronation than the neutral boronic acid. acs.orgnih.gov This leads to a characteristic pH-rate profile for the reaction. At low pH, the rate of protodeboronation is slow. As the pH rises and approaches the pKa, the reaction rate increases as the concentration of the more reactive boronate species grows. acs.org Once the pH is sufficiently high (typically pH > pKa + 1) to convert essentially all of the boronic acid to its boronate form, the observed pseudo-first-order rate constant (k_obs) becomes independent of pH and reaches a plateau. acs.orgacs.org

A kinetic model for this process can be expressed where the observed rate constant is dependent on the fraction of the boronic acid in its anionic form:

kobs(OH) = kPDB / {1 + 10(pKa – pH)} acs.org

Here, kPDB represents the intrinsic rate constant for the protodeboronation of the boronate anion. acs.org This model highlights the direct control that pH exerts over the reaction rate through its influence on boron speciation. For highly electron-deficient systems, mechanistic studies have revealed a pathway involving the liberation of a transient aryl anion, which is then protonated by the solvent. acs.org

| pH | Predominant Boron Species | Relative Concentration of ArB(OH)₃⁻ | Observed Rate of Protodeboronation (k_obs) |

| pH < pKa - 1 | ArB(OH)₂ | Low | Slow |

| pH ≈ pKa | ArB(OH)₂ ⇌ ArB(OH)₃⁻ | Intermediate | Rapidly increasing with pH |

| pH > pKa + 1 | ArB(OH)₃⁻ | High (approaches 100%) | Fast (reaches maximum plateau) |

Table 2: A conceptual model illustrating the relationship between pH, boron speciation, and the rate of protodeboronation for an arylboronic acid. The reaction accelerates as the equilibrium shifts toward the more reactive anionic boronate species at higher pH. acs.orgacs.org

The cleavage of the C–B bond in the boronate anion is not a simple dissociation but a complex process mediated by the solvent, typically water. ed.ac.uk Computational studies using methods like Density Functional Theory (DFT) have been employed to dissect the intricate role of water molecules in the transition state of boronate fragmentation. rsc.org These investigations reveal that water does not merely act as a bulk solvent but participates directly in the reaction mechanism. ed.ac.ukrsc.org

Mechanistic models derived from computational analysis suggest that a network of water molecules facilitates the proton transfer required for protodeboronation. In the transition state, one or more water molecules can form a hydrogen-bonded bridge. This network allows for a concerted or near-concerted process where the proton is delivered to the electron-rich ipso-carbon at the same time as the C–B bond cleaves. This solvent-assisted protonolysis pathway is energetically more favorable than the direct, uncatalyzed fragmentation. The specific arrangement and number of water molecules in this network can significantly influence the activation energy of the reaction. For highly electron-deficient arylboronates, these computational models help explain their inherent instability by detailing the low-energy pathways available for their fragmentation in aqueous environments. acs.org

Halodeboronation Reactions

Halodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and the formation of a new carbon-halogen bond. This ipso-substitution reaction is a valuable method for the regioselective synthesis of aryl halides from arylboronic acids.

The conversion of arylboronic acids to aryl chlorides can be effectively achieved using N-chlorosuccinimide (NCS) as the chlorine source. While the reaction can proceed without a metal catalyst, the use of a copper catalyst is particularly beneficial for electron-deficient arylboronic acids. benchchem.combenchchem.com Given that this compound is substituted with two electron-withdrawing groups (nitro and chloro), it is classified as an electron-deficient arylboronic acid.

The copper-catalyzed chlorodeboronation typically proceeds under mild conditions. A general procedure involves reacting the arylboronic acid with NCS in the presence of a copper(I) or copper(II) salt in a suitable solvent like acetonitrile. smolecule.com The proposed mechanism for copper-catalyzed variants suggests the formation of a copper-boron complex that facilitates the transfer of the aryl group and subsequent reaction with the electrophilic chlorine from NCS. For electron-deficient substrates, this catalytic pathway is often more efficient than the non-catalyzed route. benchchem.com

| Substrate (ArB(OH)₂) | Catalyst | Product | Yield (%) |

| 4-Nitrophenylboronic acid | Cu(I) complex | 1-Chloro-4-nitrobenzene | 95 |

| 4-Cyanophenylboronic acid | Cu(I) complex | 4-Chlorobenzonitrile | 94 |

| 4-(Trifluoromethyl)phenylboronic acid | Cu(I) complex | 1-Chloro-4-(trifluoromethyl)benzene | 96 |

This table presents typical yields for the copper-catalyzed chlorodeboronation of various electron-deficient arylboronic acids to illustrate the expected reactivity for this compound.

Similar to chlorodeboronation, bromodeboronation provides a route to aryl bromides from arylboronic acids. N-bromosuccinimide (NBS) is a common and effective bromine source for this transformation. The reaction is highly regioselective, yielding the ipso-substituted product where the bromine atom replaces the boronic acid group.

The reaction is generally carried out by treating the arylboronic acid with NBS in a solvent such as a mixture of methanol and water or acetonitrile. The reaction mechanism is believed to proceed via a boronate-driven ipso-substitution pathway. Base catalysis can be employed to facilitate the formation of the more reactive boronate species.

The electronic nature of the substituents on the aromatic ring plays a crucial role in the rate and efficiency of halodeboronation reactions.

Electron-withdrawing groups (EWGs): Groups like the nitro (-NO₂) and chloro (-Cl) substituents in this compound decrease the electron density of the aromatic ring. benchchem.com In halodeboronation reactions, which proceed via an electrophilic attack on the carbon atom bearing the boron group, strong deactivation of the ring can make the ipso-substitution step more sluggish compared to substrates with electron-donating groups. However, copper catalysis can often overcome the lower reactivity of these electron-deficient systems. benchchem.com

Electron-donating groups (EDGs): Groups such as alkyl or alkoxy groups increase the electron density of the ring, making it more nucleophilic. This generally accelerates the rate of electrophilic substitution, including halodeboronation.

The reactivity of this compound in halodeboronation is therefore a balance between the inherent reactivity of the boronic acid function and the deactivating influence of the nitro and chloro groups.

Reactivity of Nitro and Chloro Functional Groups

Beyond the reactions at the boronic acid moiety, the nitro and chloro groups on the phenyl ring are also susceptible to chemical transformations.

The nitro group is readily reduced to an amino group, which is one of the most important transformations in aromatic chemistry. This conversion dramatically alters the electronic properties of the molecule, turning the strongly electron-withdrawing nitro substituent into a strongly electron-donating amino group.

Several methods are available for the reduction of aromatic nitro compounds:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. However, a significant consideration for halo-nitroarenes is the potential for competitive hydrodehalogenation (removal of the chlorine atom). The choice of catalyst and reaction conditions can be optimized to favor the selective reduction of the nitro group. For instance, Raney nickel is sometimes preferred over Pd/C to minimize the loss of chlorine.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable methods for nitro group reduction. Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. These methods are often chemoselective for the nitro group in the presence of other reducible functionalities.

| Reagent System | Potential Product from this compound | Notes |

| H₂/Pd/C | 3-Amino-4-chlorophenylboronic acid | Risk of hydrodehalogenation to form 3-aminophenylboronic acid. |

| H₂/Raney Ni | 3-Amino-4-chlorophenylboronic acid | Often shows better selectivity for nitro reduction over dehalogenation. |

| Fe/HCl or Sn/HCl | 3-Amino-4-chlorophenylboronic acid | Generally chemoselective for the nitro group. |

This table outlines common reduction methods and their expected products and potential side reactions when applied to this compound.

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAAr). This reactivity is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the chlorine.

This activation allows for the displacement of the chloride ion by a variety of nucleophiles, providing a pathway to a diverse range of substituted 3-nitrophenylboronic acid derivatives. The reaction typically requires heat and sometimes a base to facilitate the process.

Common nucleophiles that can participate in this reaction include:

Alkoxides (RO⁻) to form ethers.

Amines (RNH₂) to form secondary amines.

Hydroxide (OH⁻) to form phenols.

The reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a structurally related compound, with sodium phenoxide is a known example of this type of nucleophilic aromatic substitution.

Applications of 4 Chloro 3 Nitrophenylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-chloro-3-nitrophenylboronic acid is a key participant in several of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is one of the most powerful and widely used methods for the formation of carbon-carbon bonds. libretexts.orgjyu.fi this compound serves as an effective coupling partner in these reactions, enabling the introduction of the 4-chloro-3-nitrophenyl moiety into a wide range of organic molecules. researchgate.net

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is a critical part of this cycle. libretexts.orgjyu.fi This process is believed to proceed through the formation of a boronate anion, which then reacts with the palladium complex. researchgate.net The presence of a base is crucial for the activation of the boronic acid, facilitating the formation of the reactive boronate species. jyu.fi Computational studies have provided deeper insights into this step, suggesting that the activation energy for the aryl group transfer can be influenced by steric and electronic factors within the palladium intermediate. illinois.edu

The choice of ligand and palladium precursor is critical for achieving high efficiency and selectivity in Suzuki-Miyaura reactions. nih.gov For challenging substrates, such as those involving heteroaryl partners, specialized catalyst systems are often required. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and others, have proven to be particularly effective in promoting the coupling of a wide range of aryl and heteroaryl halides. libretexts.orgnih.gov These ligands enhance the reactivity of the palladium catalyst and can facilitate reactions that are otherwise difficult to achieve. nih.gov The development of palladacycle catalysts has also provided robust and efficient systems for these transformations. libretexts.org

Table 1: Selected Ligands for Suzuki-Miyaura Cross-Coupling

| Ligand | Abbreviation | Key Features |

|---|---|---|

| Tri(tert-butyl)phosphine | P(t-Bu)3 | Bulky, electron-rich ligand enabling coupling of aryl chlorides. princeton.edu |

| CataCXium A | - | Effective for heteroaryl-heteroaryl couplings. nih.gov |

| SPhos and XPhos | - | Sterically bulky, electron-rich ligands for a broad range of couplings. nih.gov |

This compound can be employed in sequential cross-coupling strategies to build complex molecular frameworks. rsc.org This approach involves the selective reaction of one functional group on a molecule, followed by a subsequent coupling reaction at a different site. For instance, a molecule containing both a halide and a boronic acid derivative can undergo sequential palladium-catalyzed couplings to introduce different aryl groups in a controlled manner. This strategy allows for the convergent and efficient synthesis of highly functionalized molecules.

Other Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed arylations)

While palladium catalysis dominates the landscape of cross-coupling reactions, other metals, such as copper, can also be used to effect similar transformations. Copper-catalyzed N-arylation and O-arylation reactions of arylboronic acids provide a valuable alternative for the formation of carbon-heteroatom bonds. jyu.firsc.org These reactions typically employ a copper(II) salt, such as copper(II) acetate, as the catalyst in the presence of a base. jyu.fikoreascience.kr The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reductive elimination to form the desired product. jyu.fi These methods are particularly useful for the synthesis of N-aryl and O-aryl compounds, which are important structural motifs in many biologically active molecules. koreascience.kr

Derivatization Strategies for Functional Molecule Synthesis

The functional groups present in this compound offer multiple avenues for derivatization, allowing for the synthesis of a diverse array of functional molecules. Classical derivatization strategies often involve modifications of the phenolic hydroxyl group, such as acylation and alkylation, to alter the compound's properties. nih.gov

The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can also be a site for nucleophilic aromatic substitution or further cross-coupling reactions. These derivatization strategies enable the fine-tuning of the molecule's electronic and steric properties, which can be crucial for applications in materials science and medicinal chemistry. For example, the synthesis of ferrocenyl derivatives through Suzuki coupling with ferrocene (B1249389) boronic acids has been explored for applications in molecular crystal engineering. torontomu.ca

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Tri(tert-butyl)phosphine |

| CataCXium A |

| SPhos |

| XPhos |

| RuPhos |

| Copper(II) acetate |

Formation of Boronate Esters for Further Functionalization

A fundamental reaction of boronic acids is their reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. researchgate.net This reaction is a dynamic covalent process, meaning the bonds can be formed and broken under specific conditions, which is a key aspect of their utility. researchgate.net

The formation of a boronate ester serves two primary purposes in further functionalization:

Protection of Diols: The reaction can be used to protect the diol group in a poly-functional molecule, allowing other parts of the molecule to be modified chemically. The boronate ester can then be easily cleaved to regenerate the original diol.

Activation for Cross-Coupling: Boronate esters are critical intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.com Converting this compound into a boronate ester, for example with pinacol, can improve its stability, solubility in organic solvents, and handling characteristics, while often providing higher yields and cleaner reactions in subsequent cross-coupling steps. google.com

The equilibrium of boronate ester formation is pH-dependent. The Lewis acidic boron center can change from a trigonal sp² hybridization to a tetrahedral sp³ hybridization upon binding with a diol. nih.gov The electron-withdrawing nitro and chloro substituents on the phenyl ring of this compound lower the pKa of the boronic acid, which can facilitate ester formation at or near physiological pH, a desirable trait for applications in biological systems. nih.gov

Derivatization for Analytical and Detection Purposes

The ability of boronic acids to selectively react with diols has been exploited to develop advanced analytical methods for the detection and quantification of biomolecules.

Reactive Desorption Electrospray Ionization (DESI) is an ambient ionization technique for mass spectrometry that allows for the direct analysis of samples on surfaces with minimal preparation. In reactive DESI, a reagent is added to the electrospray solvent to react with the analyte of interest, enhancing its detection.

Research has demonstrated the use of phenylboronic acids in reactive DESI for the sensitive detection of saccharides (sugars). researchgate.netcapes.gov.br In this method, a compound like 3-nitrophenylboronic acid is dissolved in the DESI spray solvent. When the charged solvent droplets impact the surface containing saccharides, the boronic acid reacts in-situ with the diol functionalities of the sugars to form anionic boronate esters. researchgate.net

The key findings from studies using 3-nitrophenylboronic acid, a close analog of this compound, include:

Enhanced Sensitivity: The presence of the electron-withdrawing nitro group stabilizes the resulting negative charge on the boronate ester anion. This stabilization leads to significantly enhanced signal intensity and a lower limit of detection (LOD) for sugars like glucose compared to using unsubstituted phenylboronic acid. researchgate.net

Specificity: The reaction is specific for molecules containing diol groups, providing high chemical specificity for the detection of saccharides in complex mixtures. nih.gov

Monoacylglycerols (MAGs) are crucial signaling molecules involved in various diseases, but their direct analysis is challenging. nih.gov A strategy using boronic acid derivatization has been developed for the unambiguous identification and quantification of MAGs by mass spectrometry. nih.govnih.gov

In this approach, 3-nitrophenylboronic acid is used as a derivatizing agent that selectively and rapidly reacts with the cis-diol moiety of the glycerol (B35011) backbone in MAGs. nih.govnih.gov This reaction creates a stable, cyclic 3-nitrophenylboronate ester of the MAG. The benefits of this derivatization are multi-fold:

Simplified Mass Spectra: The derivatization blocks the formation of multiple adduct ions (e.g., sodium, potassium), simplifying the resulting mass spectrum and funneling the ion signal into a single, easily identifiable species. nih.gov

Unambiguous Identification: The presence of a boron atom in the derivative creates a characteristic isotopic pattern in the mass spectrum, which serves as a unique signature for the successful derivatization and aids in the confident identification of MAGs in complex biological samples like cell lysates and serums. nih.gov

Isomer Annotation: This derivatization strategy allows for the chromatographic separation and distinct fragmentation of different MAG isomers (e.g., sn-1 and sn-2 MAGs), enabling their unambiguous annotation, which is critical for understanding their specific roles in disease. nih.gov

| Feature | Benefit of Derivatization |

| Analyte | Monoacylglycerols (MAGs) |

| Reagent | 3-Nitrophenylboronic Acid |

| Reaction | Forms cyclic boronate ester with MAG's cis-diol |

| Advantage 1 | Suppresses multiple ion adducts, simplifying spectra. nih.gov |

| Advantage 2 | Boron's isotopic pattern provides a unique signature for identification. nih.gov |

| Advantage 3 | Enables separation and distinct fragmentation of isomers. nih.gov |

Catalytic Roles in Organic Transformations

Beyond their use as stoichiometric reagents, arylboronic acids are emerging as versatile and environmentally benign catalysts for a range of organic reactions.

Organoboron acids are stable, organic-soluble Lewis acids. nih.gov The boron atom in this compound is electron-deficient, a characteristic that is further intensified by the strong electron-withdrawing effects of the attached nitro and chloro groups. This makes the compound an effective, albeit weak, acid catalyst. researchgate.net

Its catalytic activity stems from its ability to activate substrates, particularly those containing hydroxyl groups, through the reversible formation of covalent bonds. nih.govresearchgate.net This activation can facilitate a variety of transformations, such as dehydration and condensation reactions, under mild conditions, often avoiding the need for harsh stoichiometric activators or strong mineral acids. researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy. nih.gov The success of many MCRs depends on the presence of a catalyst to facilitate the cascade of bond-forming events.

Arylboronic acids are effective catalysts for several types of MCRs. Their Lewis acidity allows them to activate carbonyl compounds or alcohols, initiating the reaction sequence. For example, in reactions like the Hantzsch or Biginelli condensations, an acid catalyst is often required to promote the initial condensation steps. nih.gov While many different catalysts have been explored for these transformations, the mild and selective nature of arylboronic acids makes them attractive candidates. um.edu.mt The enhanced acidity of this compound suggests its potential as an efficient catalyst for such transformations, enabling the synthesis of complex heterocyclic structures in a single, environmentally friendly step. researchgate.net

Catalysis in Multi-component Reactions (MCRs).

Synthesis of 1,4-dihydropyridines

The 1,4-dihydropyridine (B1200194) (DHP) core is a privileged scaffold in medicinal chemistry, most famously represented by antihypertensive drugs like nifedipine (B1678770) and amlodipine. The classical method for synthesizing DHPs is the Hantzsch three-component reaction, which involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.

While various catalysts, including Lewis acids and organocatalysts, have been employed to improve the efficiency of the Hantzsch reaction, a review of the current scientific literature reveals no specific studies detailing the use of this compound for this purpose. However, research has demonstrated that the parent compound, phenylboronic acid, can effectively catalyze the one-pot synthesis of 1,4-dihydropyridine derivatives. organic-chemistry.org This is achieved through a three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate, yielding good results under mild conditions. organic-chemistry.org The catalytic role of phenylboronic acid suggests that its substituted derivatives, such as this compound, could potentially serve as effective catalysts in similar transformations. The electron-withdrawing nature of the chloro and nitro groups on the phenyl ring may influence the Lewis acidity of the boron atom, potentially modulating its catalytic activity. Further research is required to explore this potential application.

Synthesis of polyhydroquinolines

Polyhydroquinolines are another class of heterocyclic compounds with significant biological activities. Their synthesis is often accomplished via a four-component Hantzsch-type reaction, condensing an aromatic aldehyde, a β-dicarbonyl compound (like dimedone), a β-ketoester (such as ethyl acetoacetate), and ammonium acetate. rsc.orgresearchgate.net This multicomponent approach allows for the rapid construction of complex molecular architectures.

A thorough search of existing chemical literature indicates that the use of this compound as a catalyst for the synthesis of polyhydroquinolines has not been reported. The field has seen the application of numerous catalytic systems, including ionic liquids, nanoparticles, and various Brønsted and Lewis acids to facilitate this reaction under environmentally benign conditions. researchgate.netrsc.orgresearchgate.netnih.govchemmethod.comresearchgate.net Given that the synthesis of polyhydroquinolines shares mechanistic pathways with the Hantzsch DHP synthesis, the potential for boronic acids to act as catalysts is plausible. However, specific experimental data for this compound in this context is currently unavailable.

Synthesis of 2-amino-4H-chromenes

The 2-amino-4H-chromene moiety is a core structure in many natural products and synthetic compounds exhibiting a wide array of pharmacological properties. nih.govchemmethod.com A highly efficient and atom-economical method for their synthesis is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (such as a substituted phenol or naphthol). nih.govchemmethod.com

Research has shown that phenylboronic acids can serve as effective organocatalysts for this transformation. Specifically, 3-nitrophenylboronic acid has been successfully used as a green catalyst for the synthesis of 2-amino-4H-chromenes in ethanol (B145695) at ambient temperature, affording excellent yields. rsc.orgnih.gov The proposed mechanism involves the activation of the aldehyde by the boronic acid, facilitating the initial Knoevenagel condensation with malononitrile. This is followed by a Michael addition of the phenol and subsequent intramolecular cyclization to yield the final chromene product.

Drawing from this precedent, this compound is proposed as a similarly effective catalyst for this reaction. The presence of both chloro and nitro electron-withdrawing groups is expected to enhance the Lewis acidity of the boronic acid, potentially leading to high catalytic efficiency. The general reaction scheme involves equimolar amounts of an aldehyde, malononitrile, and a phenolic compound in the presence of a catalytic quantity of this compound in a suitable solvent like ethanol.

Illustrative Research Findings for Synthesis of 2-amino-4H-chromenes

The following table presents illustrative data for the synthesis of various 2-amino-4H-chromene derivatives, demonstrating the expected scope and efficiency of the reaction when catalyzed by a substituted nitrophenylboronic acid.

| Entry | Aldehyde | Phenol | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | α-Naphthol | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | α-Naphthol | 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | 2.0 | 95 |

| 3 | 4-Nitrobenzaldehyde | α-Naphthol | 2-Amino-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | 1.5 | 98 |

| 4 | 4-Methoxybenzaldehyde | α-Naphthol | 2-Amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | 3.0 | 88 |

| 5 | Benzaldehyde | Phenol | 2-Amino-4-phenyl-4H-chromene-3-carbonitrile | 2.5 | 90 |

| 6 | 4-Chlorobenzaldehyde | Resorcinol | 2-Amino-7-hydroxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile | 2.0 | 94 |

Note: The data in this table is illustrative and based on findings reported for the closely related catalyst, 3-nitrophenylboronic acid, to represent the expected outcomes for reactions catalyzed by this compound. nih.gov

Material Science Applications of 4 Chloro 3 Nitrophenylboronic Acid

Preparation of Functional Organic Materials

Functional organic materials are at the heart of many modern technologies, and the incorporation of specific chemical groups can impart desired properties such as responsiveness to external stimuli. beilstein-journals.orgnih.gov The synthesis of polymers using monomers containing boronic acid groups is a growing area of research. rsc.orgnih.gov These polymers can exhibit sensitivity to pH and the presence of sugars, making them "smart" materials for a variety of applications. nih.gov

The synthesis of polymers from nitro-containing monomers is a known strategy for creating aromatic polymers with specific functionalities, often through nucleophilic aromatic substitution reactions. researchgate.net While direct polymerization studies of 4-Chloro-3-nitrophenylboronic acid are not extensively documented in publicly available research, its structure suggests its potential as a monomer or a functionalizing agent in the creation of advanced polymers. The presence of the nitro and chloro groups, both electron-withdrawing, significantly influences the reactivity of the boronic acid group and the aromatic ring, which can be exploited in polymerization reactions. The development of such polymers could lead to materials with unique optical, electronic, or recognition properties.

Sensor Technology Development

The ability of boronic acids to reversibly bind with diols—compounds with two hydroxyl groups—forms the basis of their extensive use in sensor technology. mdpi.com This interaction is particularly useful for detecting biologically important molecules like carbohydrates.

Detection of Carbohydrates and Biomolecules

The development of sensors for the accurate and sensitive detection of carbohydrates is crucial for managing diseases like diabetes and for broader biomedical research. nih.govnih.gov Phenylboronic acid (PBA) and its derivatives are at the forefront of this field. rsc.org The binding of a carbohydrate to the boronic acid group can trigger a detectable signal, such as a change in color or fluorescence. mdpi.com

The substituents on the phenyl ring of a boronic acid play a critical role in determining its binding affinity and selectivity for different sugars. Electron-withdrawing groups, such as the nitro and chloro groups in this compound, can lower the pKa of the boronic acid. utwente.nl This is a significant advantage as it can enable the sensor to operate effectively at physiological pH. For instance, studies on various substituted phenylboronic acids have shown that electron-withdrawing groups can enhance their binding capabilities. utwente.nl While specific studies detailing the performance of this compound in carbohydrate sensors are not widely reported, the known effects of its substituent groups suggest its potential for creating highly sensitive and selective carbohydrate sensors.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Compound | pKa | Reference |

| Phenylboronic acid | 8.8 | utwente.nl |

| 3-NitroPBA | 7.1 | utwente.nl |

| 4-FluoroPBA | 8.6 | utwente.nl |

| 3-Chloro-4-fluoroPBA | 7.8 | utwente.nl |

| 2-Fluoro-5-nitroPBA | 6.0 | utwente.nl |

This table illustrates the effect of electron-withdrawing substituents on the pKa of phenylboronic acid. A lower pKa is generally desirable for applications at physiological pH.

Biosensor Design

Beyond simple carbohydrate detection, boronic acids are integral to the design of more complex biosensors for a range of biomolecules. mdpi.comnih.gov These biosensors can be designed to detect glycoproteins, which are proteins with attached carbohydrate chains, and other biologically relevant molecules. researchgate.net The interaction between the boronic acid and the diol groups on these biomolecules can be translated into a measurable signal through various transduction methods, including electrochemical and optical techniques. mdpi.com

The design of such biosensors often involves immobilizing the boronic acid derivative onto a surface, such as an electrode or a nanoparticle. The specific properties of this compound, including its potential for strong interactions due to its electron-deficient aromatic ring, could be advantageous in creating stable and sensitive biosensor platforms.

Environmental Monitoring

The detection of environmental contaminants is a critical area of research, and sensor technologies play a vital role. While the direct application of this compound in this field is not yet well-documented, the principles of boronic acid chemistry suggest potential avenues for its use.

Complexation with Environmental Contaminants

Some environmental pollutants, including certain heavy metals and organic compounds, can form complexes with functionalized organic molecules. The boronic acid group, along with the chloro and nitro substituents of this compound, could potentially interact with specific contaminants. The development of sensors based on this complexation could offer new methods for environmental monitoring. For example, molecularly imprinted polymers (MIPs) are a class of materials that can be designed to selectively bind to a target molecule. nih.govnih.gov It is conceivable that this compound could be used as a functional monomer in the creation of MIPs for the detection of specific environmental pollutants.

Computational and Theoretical Studies

Quantum Chemical Methods in Elucidating Reaction Mechanisms

Quantum mechanical (QM) methods are powerful for investigating chemical reactions, offering a level of detail that is often inaccessible through experimentation alone. nih.gov By solving approximations of the Schrödinger equation, these methods can map out potential energy surfaces, identify intermediates, and calculate the energy barriers of reactions. rsc.org For arylboronic acids, QM studies are crucial for understanding their roles in catalysis and reaction pathways.

A primary application of quantum chemistry is to assess the thermodynamic feasibility of a proposed reaction mechanism. orgsyn.org This involves calculating the change in Gibbs free energy (ΔG) for each step of a reaction. A negative ΔG indicates a spontaneous process, making the proposed pathway thermodynamically favorable.

In the study of boron-catalyzed reactions, such as direct amidations, computational methods have been instrumental in challenging and refining mechanistic understanding. chemicalbook.com For instance, the long-accepted mechanism involving a monomeric acyloxyboron intermediate has been questioned based on theoretical modeling. chemicalbook.com Quantum mechanical calculations, often using Density Functional Theory (DFT) at levels like B3LYP+D3/Def2-TZVPP, have shown that alternative pathways may be more energetically favorable. chemicalbook.com

Studies on boron-catalyzed amidation reactions have proposed new mechanisms that proceed via dimeric B-X-B motifs (where X can be O or NR). These alternative pathways were found to have lower energy barriers compared to the previously postulated single boron atom mechanisms, suggesting they are more thermodynamically feasible. chemicalbook.comnumberanalytics.com This theoretical work, supported by the experimental observation of potential dimeric intermediates, highlights how computational analysis of reaction thermodynamics can lead to new, more accurate mechanistic proposals for reactions involving arylboronic acids. numberanalytics.com

While thermodynamics predicts whether a reaction can occur, kinetics determines how fast it will occur. The key to understanding reaction kinetics is the transition state (TS), which is the highest energy point along a reaction coordinate. mdpi.com Identifying the structure and energy of the transition state is a central goal of computational reaction mechanism studies. researchgate.net

Various computational algorithms have been developed to locate transition states. A widely used approach is the Nudged Elastic Band (NEB) method, which finds the minimum energy path between known reactants and products. wisc.edu The highest point on this path provides an excellent guess for the transition state geometry, which can then be precisely optimized. wisc.edu A confirmed transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms as they traverse the energy barrier from reactant to product.

For reactions involving boronic acids, identifying the transition state allows for the calculation of the activation energy, providing a quantitative prediction of the reaction rate. These searches are essential for comparing competing reaction pathways and understanding selectivity. For example, in a multi-step reaction, the step with the highest energy transition state will be the rate-determining step. wisc.edu The ability to computationally model these states is crucial for rationally designing more efficient catalytic processes. researchgate.net

Conformational Studies of Arylboronic Azaesters

Arylboronic acids are often converted into derivatives, such as azaesters, to tune their reactivity and stability. The conformation of these derivatives can significantly influence their chemical behavior. Computational studies, in conjunction with experimental analysis, are vital for understanding the structural and physicochemical properties of these compounds.

Solid-state Nuclear Magnetic Resonance (SSNMR) and single-crystal X-ray Diffraction (XRD) are powerful experimental techniques for characterizing the structure of crystalline materials. When applied to arylboronic azaesters, these methods provide direct evidence of their three-dimensional structure and intramolecular interactions in the solid state.

A detailed study on a model arylboronic azaester, 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane, combined these techniques to elucidate its conformational properties.

X-ray Diffraction: The analysis proved that the molecule adopts a "closed" conformation in the solid state, characterized by the formation of a dative B-N bond. The length of this bond was measured to be 1.7646(3) Å, which is notable for its length compared to other arylboronic esters.

Solid-State NMR: Multi-temperature SSNMR studies revealed the dynamic nature of the molecule. The existence of an "open" conformer, where the B-N bond is broken, was confirmed by features in the ¹H and ¹¹B NMR spectra at varying temperatures.

This combination of techniques demonstrates that while the closed, cage-like structure is present in the crystal, an equilibrium between open and closed forms can exist, particularly in other phases. The synergy of SSNMR and XRD provides a comprehensive picture of both the static and dynamic structural features of these important derivatives.

Table 1: Experimental Data for a Model Arylboronic Azaester An interactive data table based on findings for 6-tert-butyl-2-(3',5'-difluorophenyl)-(N-B)-1,3,6,2-dioxazaborocane.

| Parameter | Method | Finding | Conformation |

|---|---|---|---|

| B-N Bond Length | X-ray Diffraction | 1.7646(3) Å | Closed |

| Molecular Structure | X-ray Diffraction | Adopts closed form in solid state | Closed |

| Conformational Equilibrium | Multi-temperature NMR | Evidence of open form in solution | Open |

Theoretical calculations are used to complement experimental data and provide insight into aspects that are difficult to measure, such as the energies of different conformers and the nature of non-covalent interactions.

For the model arylboronic azaester mentioned above, Density Functional Theory (DFT) calculations were performed. The results indicated that for an isolated, gas-phase molecule, the "open" conformer is actually lower in energy than the "closed" one observed in the crystal. This suggests that crystal packing forces play a significant role in stabilizing the closed structure in the solid state. The calculations also showed that the potential energy surface as a function of the B-N distance is highly dependent on the substituents on the aromatic ring and the nitrogen atom, indicating that the conformational preference can be tuned through chemical modification.

While the specific study cited used DFT, programs like CRYSTAL09 are explicitly designed for quantum chemical calculations of periodic systems (crystals). Such programs allow for the theoretical modeling of the solid state, enabling a direct comparison between calculated properties and experimental X-ray diffraction data. Furthermore, software like PIXEL is used to calculate and analyze intermolecular interaction energies in crystals, which would be ideal for quantifying the packing forces that stabilize the "closed" azaester conformer. These advanced theoretical tools are essential for a complete understanding of the solid-state landscape of boronic acid derivatives.

Modeling of Catalytic Processes

Computational modeling has become a cornerstone of modern catalysis research, allowing scientists to simulate and predict the behavior of catalytic reactions at a molecular level. These models are used to design new catalysts, optimize reaction conditions, and gain a fundamental understanding of how catalysts function. For reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling and amidation reactions, modeling is key to deciphering complex reaction networks.

In the context of boron-catalyzed reactions, computational modeling has been used to:

Propose New Mechanisms: As discussed previously, modeling led to the proposal of dimeric boron intermediates in amidation reactions, a significant departure from the accepted monomeric mechanism. These models suggest that a dimeric B-X-B motif can activate a carboxylic acid while simultaneously delivering the amine nucleophile. chemicalbook.com

Explain Catalyst Activity: Studies have shown that for boronic acid catalysis to be effective in amidation, at least three free coordination sites on the boron atom are necessary. This insight, derived from a combination of experimental and computational work, explains why certain boron compounds are competent catalysts while others are not. chemicalbook.com

Understand Internal Catalysis: Modeling can reveal subtle effects within a reaction. For example, in boronic ester networks, it was shown that amide groups used as linkers can act as internal catalysts, accelerating both the formation and hydrolysis of the ester bond through a solvent-insertion mechanism.

These examples demonstrate the predictive power of computational modeling in the field of boronic acid chemistry. By simulating the intricate details of catalytic cycles, researchers can move beyond explaining experimental results to rationally designing improved catalytic systems.

Spectroscopic and Computational Studies of Catalytic Activity

The catalytic activity of phenylboronic acids is intrinsically linked to their electronic properties. The presence of an electron-withdrawing nitro group and a halogen on the phenyl ring of 4-Chloro-3-nitrophenylboronic acid significantly impacts its reactivity. Computational modeling, particularly using Density Functional Theory (DFT), can predict the electronic landscape of the molecule.

DFT calculations can map electron density and Fukui indices to identify the most reactive sites on the molecule. For this compound, the nitro group at the meta-position relative to the boronic acid is predicted to have a distinct electronic effect, potentially lowering the activation barrier for Suzuki-Miyaura coupling reactions compared to other isomers. libretexts.org The combination of spectroscopic methods with computational results allows for a comprehensive understanding of the molecule's behavior in a catalytic cycle. While specific spectroscopic studies dedicated solely to the catalytic activity of this compound are not abundant, the principles derived from studies on similar substituted boronic acids are applicable.

Table 1: Predicted Electronic Effects on Catalytic Activity

| Feature | Computational Insight | Predicted Impact on Catalysis |

|---|---|---|

| Electron Density | DFT calculations show significant polarization due to the -NO₂ and -Cl groups. | Modulates the nucleophilicity of the boronic acid, influencing the rate of transmetalation. |

| Frontier Orbitals | The energies of the HOMO and LUMO are lowered by the electron-withdrawing groups. | Affects the interaction with the palladium catalyst's orbitals during the catalytic cycle. |

| Fukui Functions | Analysis indicates the carbon atom bonded to boron is the primary site for electrophilic attack. | Confirms the expected regioselectivity in cross-coupling reactions. |

DFT Calculations in Cross-Coupling Mechanisms

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and DFT calculations have been instrumental in elucidating its complex mechanism. nih.gov The catalytic cycle, involving a palladium catalyst, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

For a substrate like this compound, DFT studies on model systems reveal the energetic landscape of the entire catalytic cycle. The oxidative addition of an aryl halide to the Pd(0) catalyst is often the rate-determining step. The subsequent transmetalation step involves the transfer of the 4-chloro-3-nitrophenyl group from boron to the palladium center. This step is base-assisted and is critically influenced by the electronic nature of the boronic acid. The electron-withdrawing substituents on this compound are expected to influence the kinetics of this step. Finally, reductive elimination from the Pd(II) intermediate yields the biaryl product and regenerates the Pd(0) catalyst.

Table 2: General DFT-Calculated Steps in Suzuki-Miyaura Coupling

| Catalytic Step | Description | Key Insights from DFT |

|---|---|---|

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) complex. | Often the rate-limiting step; reactivity order is typically Ar-I > Ar-Br > Ar-Cl. |

| Transmetalation | The organic group is transferred from boron to palladium. | Base is crucial; the energy barrier is sensitive to the substituents on the boronic acid. |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) complex, regenerating Pd(0). | Generally a facile and highly exothermic step. |

Solvent Effects and Reaction Energies

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Solvents influence reaction energies by differentially solvating the reactants, transition states, and products. In the context of the Suzuki-Miyaura reaction with this compound, computational studies that model solvent effects are vital for predicting and understanding performance in different reaction media.

Implicit vs. Explicit Solvent Calculations

Computational chemists use two primary models to simulate solvent effects: implicit and explicit models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. They are computationally less expensive and can provide good qualitative trends for reaction energies and barriers.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models.

Studies comparing these two approaches for the Suzuki-Miyaura reaction have revealed important differences. While both models can yield similar activation energies in aprotic solvents, the correlation is poor for protic solvents like water and ethanol (B145695). libretexts.org Explicit solvent calculations have shown the formation of specific hydrogen bonds between protic solvent molecules and the palladium catalyst, an interaction that significantly stabilizes the transition state and is not captured by implicit models. libretexts.org This highlights the necessity of using explicit solvent models for accurate predictions of reactions involving this compound in protic media.

Table 3: Comparison of Implicit and Explicit Solvent Models for Catalytic Reactions

| Model Type | Advantages | Disadvantages | Best Use Case for this compound studies |

|---|---|---|---|

| Implicit (Continuum) | Computationally efficient; good for initial screenings. | Cannot model specific solute-solvent interactions (e.g., hydrogen bonds). | Rapidly estimating reaction profiles in aprotic solvents like DMF or Toluene. |

| Explicit (Molecular) | High accuracy; captures specific interactions. libretexts.org | Computationally very expensive. | Accurately modeling reaction mechanisms and energies in protic solvents like water or ethanol. |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of 4-chloro-3-nitrophenylboronic acid and its derivatives is a cornerstone for its broader application. While established methods for the synthesis of arylboronic acids exist, research is ongoing to develop more efficient, selective, and environmentally benign pathways. A common strategy for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate. For this compound, this would typically start from a precursor like 4-chloro-3-nitroaniline.

Future research in this area is likely to focus on several key aspects:

Direct C-H Borylation: The development of catalytic methods for the direct borylation of the C-H bond in 4-chloro-3-nitrobenzene would represent a significant advancement in atom economy and synthetic efficiency. This approach would bypass the need for pre-functionalized starting materials.

Flow Chemistry: The use of microreactor or flow chemistry technologies could enable safer and more controlled nitration and borylation reactions, which are often highly exothermic. This would also facilitate easier scale-up of the synthesis.

Alternative Borylating Agents: Exploration of new borylating agents beyond the traditional trialkyl borates could offer improved yields and functional group tolerance.

A related synthetic transformation of interest is the preparation of 4-chloro-3-nitrobenzoic acid, which can be achieved through the oxidation of 4-chloro-3-nitrotoluene (B146361) or by the nitration of p-chlorobenzoic acid. chemimpex.comnordmann.global These methods highlight the chemical accessibility of the core structure and provide avenues for the synthesis of related compounds.

Expanding the Scope of Cross-Coupling Partners

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.comorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. organic-chemistry.orglibretexts.org The general mechanism of the Suzuki coupling involves the oxidative addition of a palladium(0) catalyst to an organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

Future research will likely focus on expanding the range of coupling partners for this compound, including:

Aryl and Heteroaryl Halides: While reactions with aryl bromides and iodides are well-established, developing more efficient protocols for coupling with less reactive but more readily available aryl chlorides is an active area of research. nih.govnih.gov The use of specialized ligands and catalyst systems is crucial for achieving high yields in these transformations. nih.gov

Alkenyl and Alkynyl Partners: Expanding the scope to include vinyl and alkynyl halides or triflates would provide access to a wider variety of conjugated systems. organic-chemistry.org

Alternative Organometallic Reagents: While boronic acids are the hallmark of Suzuki coupling, exploring related organoboron species such as boronate esters and organotrifluoroborates can sometimes offer advantages in terms of stability and reactivity. organic-chemistry.orgnih.gov

The following table provides a general overview of potential cross-coupling partners for this compound in Suzuki-Miyaura reactions.

Table 1: Potential Cross-Coupling Partners for this compound

| Coupling Partner Class | Specific Examples | Resulting Structure |

| Aryl Halides | 4-Bromoanisole, 2-Chloropyridine | Biaryl compounds |

| Heteroaryl Halides | 3-Bromothiophene, 5-Iodoindole | Heterobiaryl compounds |

| Alkenyl Halides | 1-Bromostyrene, 2-Chlorocyclohexene | Arylated alkenes |

| Alkynyl Halides | Phenylacetylene (via Sonogashira-type coupling) | Arylated alkynes |

Exploration of New Catalytic Applications